molecular formula C9H8N6 B12811301 3-Hydrazino-1,2,8,9-tetraazaphenalene CAS No. 15527-07-8

3-Hydrazino-1,2,8,9-tetraazaphenalene

Cat. No.: B12811301
CAS No.: 15527-07-8
M. Wt: 200.20 g/mol
InChI Key: RGSQKHGIBGKBQB-UHFFFAOYSA-N
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Description

3-Hydrazino-1,2,8,9-tetraazaphenalene (C₉H₈N₆, MW 200.2 g/mol) is a nitrogen-rich heterocyclic compound characterized by a phenalene backbone fused with four nitrogen atoms and a hydrazino (-NH-NH₂) substituent at position 3 . Its synthesis typically involves hydrazine-mediated condensation reactions, as demonstrated in the preparation of related tetraazaphenalene derivatives (e.g., Example 21 in , where hydrazine hydrate reacts with a phthalazinone precursor) .

Properties

CAS No.

15527-07-8

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

IUPAC Name

2,3,11,12-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9(13),10-hexaen-4-ylhydrazine

InChI

InChI=1S/C9H8N6/c10-12-8-6-3-1-2-5-4-11-13-9(7(5)6)15-14-8/h1-4H,10H2,(H,12,14)(H,13,15)

InChI Key

RGSQKHGIBGKBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=NN=C3NN=C2)NN

Origin of Product

United States

Preparation Methods

Preparation from 3-Thiono-2,3-dihydro-1,2,8,9-tetraazaphenalene

  • Starting Material Synthesis : The 3-thiono derivative is prepared by heating 3-keto-2,3-dihydro-1,2,8,9-tetraazaphenalene with phosphorus pentasulfide in dry pyridine at reflux for 2.5 hours. The reaction replaces the oxygen-containing group with sulfur, yielding the thiono compound in high yield (approximately 79%) after workup and drying.

  • Hydrazine Treatment : The 3-thiono compound (30 g) is refluxed with 100% hydrazine hydrate (500 ml) under vigorous stirring for about 20 hours. This reaction converts the thiono group to the hydrazino group at the 3-position. After cooling and filtration, the yellow precipitate is washed and dried to yield the free base of 3-hydrazino-1,2,8,9-tetraazaphenalene (21 g).

  • Purification : The free base is suspended in excess 3N hydrochloric acid, filtered, and evaporated under vacuum. The residue is triturated with methanol, filtered, and recrystallized from water with methanol and concentrated hydrochloric acid to obtain the dihydrochloride salt with a melting point of 245-248 °C (decomposition).

Preparation from 3-Halo-1,2,8,9-tetraazaphenalene

  • Halogenation : 3-Keto-9-phenyl-2,3-dihydro-1,2,8,9-tetraazaphenalene is treated with phosphorus pentachloride in phosphorus oxychloride at reflux for approximately 165 minutes to yield 3-chloro-9-phenyl-1,2,8,9-tetraazaphenalene.

  • Hydrazine Substitution : The 3-chloro derivative is reacted with 100% hydrazine hydrate in methyl cellosolve at reflux for 4 hours. The reaction mixture is filtered hot, and upon addition of water and cooling, the yellow precipitate of 3-hydrazino-9-phenyl-1,2,8,9-tetraazaphenalene is collected, washed, and dried.

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Thiono formation Phosphorus pentasulfide Dry pyridine Reflux (approx. 115°C) 2.5 hours High yield (~79%)
Hydrazine substitution (thiono route) 100% hydrazine hydrate None specified (neat or reflux) Reflux 20 hours Free base isolated (21 g from 30 g)
Purification 3N HCl, methanol, concentrated HCl Aqueous/methanol Room temperature Recrystallization Dihydrochloride salt, mp 245-248°C
Halogenation (chloro derivative) Phosphorus pentachloride, phosphorus oxychloride Phosphorus oxychloride Reflux 165 minutes 3-chloro derivative obtained
Hydrazine substitution (halo route) 100% hydrazine hydrate Methyl cellosolve Reflux 4 hours Yellow precipitate formed
  • The hydrazine substitution reactions are typically carried out under reflux to ensure complete conversion, with reaction times ranging from 4 to 48 hours depending on the starting material and solvent system.

  • The free base of this compound can be converted into various salts (e.g., dihydrochloride, dimethanesulfonate) by treatment with inorganic or organic acids, which aids in purification and crystallization.

  • The hydrazone derivatives can be prepared by reacting the hydrazino compound with aldehydes such as benzaldehyde in aqueous alcohols, yielding benzylidene derivatives that can be isolated as hydrochloride salts or free bases.

Method Starting Material Key Reagents Solvent(s) Reaction Conditions Product Form Reference
Thiono route 3-Thiono-2,3-dihydro-1,2,8,9-tetraazaphenalene Hydrazine hydrate None specified (reflux) Reflux, 20 hours This compound free base and salts
Halo substitution route 3-Chloro- or 3-bromo-1,2,8,9-tetraazaphenalene Hydrazine hydrate Methyl cellosolve Reflux, 4 hours 3-Hydrazino derivative
Thiono formation 3-Keto-2,3-dihydro-1,2,8,9-tetraazaphenalene Phosphorus pentasulfide Dry pyridine Reflux, 2.5 hours 3-Thiono derivative
Hydrazone formation This compound hydrochloride Aromatic aldehydes (e.g., benzaldehyde) Aqueous ethanol Reflux, 1 hour Hydrazone derivatives
  • The hydrazine substitution step is critical and requires careful control of temperature and reaction time to maximize yield and purity.

  • The use of phosphorus pentasulfide in pyridine is an efficient method to convert the keto group to the thiono group, which is a key intermediate for hydrazino substitution.

  • The hydrazino derivatives exhibit good stability and can be isolated as free bases or converted into stable salts for pharmaceutical applications.

  • The hydrazone derivatives formed by reaction with aldehydes provide a versatile platform for further chemical modifications and biological activity studies.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazino-1,2,8,9-tetraazaphenalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydrazino-1,2,8,9-tetraazaphenalene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as a cardiovascular agent and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydrazino-1,2,8,9-tetraazaphenalene involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 3-Hydrazino-1,2,8,9-tetraazaphenalene and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Notable Properties
This compound C₉H₈N₆ 200.2 Hydrazino, tetraazaphenalene Hydrazine condensation High nitrogen content, planar structure
1,2,3-Triazole-dihydropyrimidinone hybrids Variable ~300–400 Triazole, dihydropyrimidinone Click chemistry (1,3-dipolar cycloaddition) Anticancer activity (IC₅₀: µM range)
Fused pyridazino-triazino-tetrazines C₁₀H₈N₆S ~260–280 Thienyl, tetrazine Cyclocondensation with carbon disulfide Melting points >300°C, thermal stability
9-Pyridylalkyl-tetraazaphenalene derivatives Variable ~290–320 Pyridylalkyl, tetraazaphenalene Alkylation/condensation Hypotensive, CNS depressant effects
L-Serinyl hydrazo derivatives C₁₄H₁₆N₄O₄ ~320–340 Hydrazide, benzylidene Hydrazone formation Antitubercular activity (MIC: 1–10 µg/mL)

Functional Group and Reactivity Differences

  • Hydrazino Group vs. Triazole/Tetrazine: The hydrazino group in this compound provides nucleophilic reactivity, enabling further derivatization (e.g., Schiff base formation). In contrast, triazole and tetrazine rings (e.g., in and ) exhibit distinct electronic profiles, favoring π-π stacking or bioorthogonal click reactions .

Pharmacological and Physicochemical Profiles

  • 9-Pyridylalkyl-tetraazaphenalene derivatives () exhibit CNS depressant and hypotensive effects, suggesting the tetraazaphenalene scaffold’s versatility in modulating neurological targets.
  • Thermal Stability: Fused pyridazino-triazino-tetrazines () exhibit exceptional thermal stability (melting points >300°C), likely due to their fully conjugated, rigid frameworks. Similar data for this compound are unavailable but inferred to be lower based on structural flexibility.

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